molecular formula C59H111N3O9S B038959 Pam3-Cys-Ala-Gly CAS No. 117858-54-5

Pam3-Cys-Ala-Gly

Cat. No.: B038959
CAS No.: 117858-54-5
M. Wt: 1038.6 g/mol
InChI Key: MELKZHAKCJIPSL-JYHYCRSOSA-N
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Description

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is a synthetic lipopeptide known for its immunostimulatory properties. This compound is a derivative of bacterial lipoproteins and is often used in scientific research due to its ability to activate immune responses.

Mechanism of Action

Target of Action

Pam3-Cys-Ala-Gly, also known as 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid or S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine, is a synthetic bacterial lipopeptide . It primarily targets macrophages and B cells , acting as a potent activator .

Mode of Action

The compound interacts with Toll-like receptor 2 (TLR2) to induce an antimicrobial pathway . This interaction triggers the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin, ultimately resulting in the killing of intracellular Mycobacterium tuberculosis .

Biochemical Pathways

The activation of TLR2 by this compound leads to the induction of an antimicrobial pathway. This pathway involves the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin . The downstream effects include the activation of macrophages and B cells, leading to an enhanced immune response .

Pharmacokinetics

It’s known that macrophages efficiently take up this compound

Result of Action

The result of this compound’s action is the activation of macrophages and B cells, leading to an enhanced immune response . In vitro studies with human macrophages have shown that this compound triggers the release of significantly higher levels of TNF, IL-12, and IL-10 than controls .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation and delivery of the compound can affect its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine involves multiple steps. The process typically starts with the preparation of the lipid moiety, 2,3-bis(palmitoyloxy)propyl, which is then conjugated to the peptide sequence. The peptide is synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a solid resin. The lipid moiety is then attached to the peptide through a thioether bond formed between the cysteine residue and the lipid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts and specific reaction conditions to ensure selective modification .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and lipid-modified derivatives .

Scientific Research Applications

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid-peptide conjugation and its effects on molecular properties.

    Biology: Acts as an immunostimulant, activating immune cells such as dendritic cells and macrophages.

    Medicine: Investigated as a potential adjuvant in vaccine formulations to enhance immune responses.

    Industry: Utilized in the development of synthetic vaccines and immunotherapeutics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is unique due to its specific lipid and peptide structure, which provides a balanced activation of immune responses with minimal side effects. Its synthetic nature allows for precise modifications to tailor its properties for specific research and therapeutic applications .

Properties

IUPAC Name

2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELKZHAKCJIPSL-JYHYCRSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922566
Record name N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1038.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117858-54-5
Record name N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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